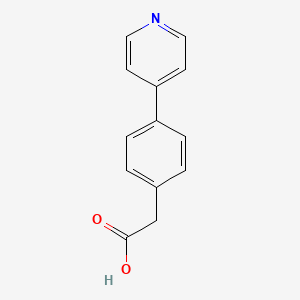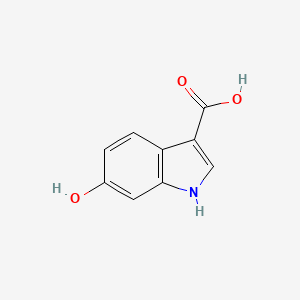
6-Hydroxy-1H-indole-3-carboxylic acid
Descripción general
Descripción
6-Hydroxy-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Hydroxy-1H-indole-3-carboxylic acid, has been a subject of research. One of the methods involves the intramolecular heterocyclization of N-arylamines under microwave irradiation . Another method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-1H-indole-3-carboxylic acid consists of a benzene ring fused with a pyrrole ring, which is substituted at the 3-position with a carboxylic acid group and at the 6-position with a hydroxy group . The molecule has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Chemical Reactions Analysis
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms an adduct product, followed by dehydration to give heterodiene, which reacts with phthalhydrazide by the Michael-type reaction, then cyclization reaction and tautomerization to afford pyrazolo .Physical And Chemical Properties Analysis
6-Hydroxy-1H-indole-3-carboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 511.4±30.0 °C at 760 mmHg, and a flash point of 263.1±24.6 °C . It has a molar refractivity of 47.3±0.3 cm3, a polar surface area of 73 Å2, and a molar volume of 112.8±3.0 cm3 .Aplicaciones Científicas De Investigación
Herbicidal Activity
- Field : Organic Chemistry
- Application : 6-Hydroxy-1H-indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . These compounds act as antagonists of the auxin receptor protein TIR1, a key component in plant growth regulation and weed control .
- Method : The compounds were synthesized and their herbicidal activity was evaluated using a Petri dish assay . The inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) were observed .
- Results : Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both types of plants . The inhibition rates of compounds 10d and 10h reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L .
Biosynthesis of Indole Derivatives in Arabidopsis
- Field : Plant Physiology
- Application : 6-Hydroxy-1H-indole-3-carboxylic acid is involved in the biosynthesis of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) derivatives in Arabidopsis . These compounds play an important role in pathogen defense in cruciferous plants .
- Method : The biosynthesis pathway was studied using feeding experiments combined with nontargeted metabolite profiling . The composition of these compounds in nontreated and silver nitrate (AgNO3)-treated leaf tissue was analyzed .
- Results : Major derivatives identified include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid . The total accumulation level of these compounds was found to be similar to that of camalexin, a characteristic phytoalexin in Arabidopsis .
Anticancer Activity
- Field : Medicinal Chemistry
- Application : 6-Hydroxy-1H-indole-3-carboxylic acid has been found to be cytotoxic to A549 human lung and MCF-7 human breast cancer cells . It also inhibits HIV replication in infected H9 lymphocytes .
- Method : The compound was tested for cytotoxicity against cancer cell lines and for its ability to inhibit HIV replication .
- Results : The compound showed cytotoxicity against A549 and MCF-7 cells with EC50 values of 4.6 and 12.9 µg/ml, respectively . It also inhibited HIV replication with an IC50 of 16.4 µg/ml .
Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives, including 6-Hydroxy-1H-indole-3-carboxylic acid, are prevalent moieties present in selected alkaloids . These compounds play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The synthesis of indole derivatives involves various chemical reactions, and the specific methods can vary depending on the desired alkaloid .
- Results : The synthesized indole derivatives show various biologically vital properties .
Inhibitor of Botulinum Neurotoxin
- Field : Medicinal Chemistry
- Application : 6-Hydroxy-1H-indole-3-carboxylic acid has been found to inhibit botulinum neurotoxin .
- Method : The compound was tested for its ability to inhibit botulinum neurotoxin .
- Results : The compound showed inhibitory activity against botulinum neurotoxin .
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Field : Virology
- Application : 6-Hydroxy-1H-indole-3-carboxylic acid has been found to inhibit hepatitis C virus NS5B polymerase .
- Method : The compound was tested for its ability to inhibit hepatitis C virus NS5B polymerase .
- Results : The compound showed inhibitory activity against hepatitis C virus NS5B polymerase .
Inhibitors of Gli1-Mediated Transcription in the Hedgehog Pathway
- Field : Medicinal Chemistry
- Application : 6-Hydroxy-1H-indole-3-carboxylic acid is involved in the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog pathway . These inhibitors can potentially be used for the treatment of cancers .
- Method : The compound is used as a reactant for the preparation of these inhibitors .
- Results : The prepared inhibitors have shown potential in inhibiting Gli1-mediated transcription in the Hedgehog pathway .
Preparation of D-Glutamic Acid-Based Inhibitors of E. coli MurD Ligase
- Field : Biochemistry
- Application : 6-Hydroxy-1H-indole-3-carboxylic acid is used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase . These inhibitors can potentially be used for the treatment of bacterial infections .
- Method : The compound is used as a reactant for the preparation of these inhibitors .
- Results : The prepared inhibitors have shown potential in inhibiting E. coli MurD ligase .
Preparation of Indolylindazoles and Indolylpyrazolopyridines as Interleukin-2 Inducible T Cell Kinase Inhibitors
- Field : Immunology
- Application : 6-Hydroxy-1H-indole-3-carboxylic acid is used as a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors . These inhibitors can potentially be used for the treatment of autoimmune diseases .
- Method : The compound is used as a reactant for the preparation of these inhibitors .
- Results : The prepared inhibitors have shown potential in inhibiting interleukin-2 inducible T cell kinase .
Direcciones Futuras
Indole and its derivatives show good therapeutic prospects. They are involved in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Propiedades
IUPAC Name |
6-hydroxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-1-2-6-7(9(12)13)4-10-8(6)3-5/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYORHELBFKLYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598111 | |
| Record name | 6-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1H-indole-3-carboxylic acid | |
CAS RN |
24370-78-3 | |
| Record name | 6-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24370-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



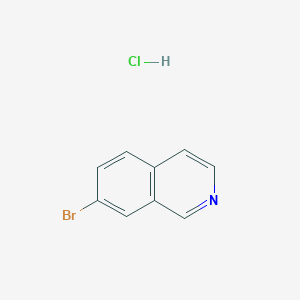
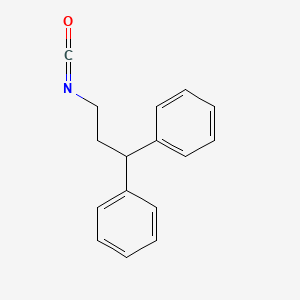
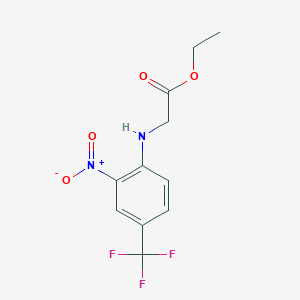
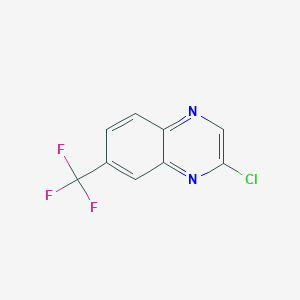

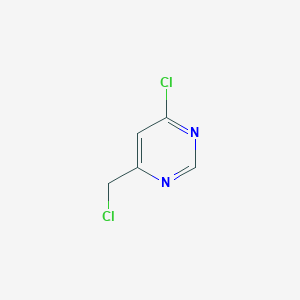
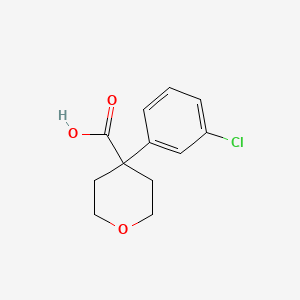
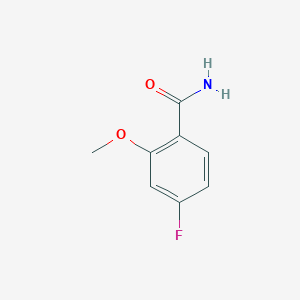
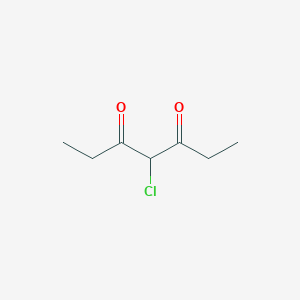
![2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B1603575.png)
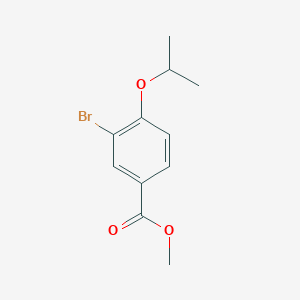
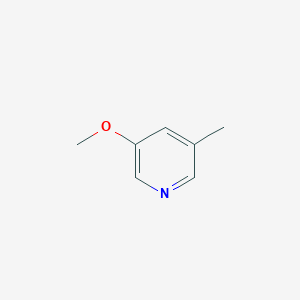
![Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1603580.png)
